molecular formula C9H18O5 B14351461 Ethyl 2-[(2-methoxyethoxy)methoxy]propanoate CAS No. 97231-83-9

Ethyl 2-[(2-methoxyethoxy)methoxy]propanoate

Cat. No.: B14351461
CAS No.: 97231-83-9
M. Wt: 206.24 g/mol
InChI Key: ODMOPCSPIGADDA-UHFFFAOYSA-N
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Description

Ethyl 2-[(2-methoxyethoxy)methoxy]propanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This compound is particularly interesting due to its unique structure, which includes both ethyl and methoxyethoxy groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-[(2-methoxyethoxy)methoxy]propanoate can be synthesized through a multi-step process involving the esterification of propanoic acid with ethanol in the presence of an acid catalyst. The reaction typically requires heating under reflux conditions to drive the reaction to completion. The intermediate products are then further reacted with 2-methoxyethanol under controlled conditions to yield the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality ester suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(2-methoxyethoxy)methoxy]propanoate undergoes several types of chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be cleaved to produce the corresponding carboxylic acid and alcohol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The methoxyethoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Substitution: Nucleophiles such as halides or amines under appropriate conditions.

Major Products

    Hydrolysis: Propanoic acid and 2-methoxyethanol.

    Reduction: 2-[(2-methoxyethoxy)methoxy]propanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-[(2-methoxyethoxy)methoxy]propanoate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce ethyl and methoxyethoxy groups into target molecules.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular pathways.

    Medicine: Investigated for its potential therapeutic properties, including its use as a prodrug for delivering active pharmaceutical ingredients.

    Industry: Utilized in the production of fragrances, flavorings, and other specialty chemicals due to its pleasant odor and chemical stability.

Mechanism of Action

The mechanism of action of Ethyl 2-[(2-methoxyethoxy)methoxy]propanoate involves its interaction with specific molecular targets and pathways. The ester bond can be hydrolyzed by esterases, releasing the active components. The methoxyethoxy groups can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Ethyl 2-[(2-methoxyethoxy)methoxy]propanoate can be compared with other esters such as ethyl acetate, ethyl propanoate, and methyl butyrate. While these compounds share similar ester functionalities, this compound is unique due to the presence of the methoxyethoxy groups, which confer distinct chemical and physical properties. These properties include increased solubility in polar solvents and enhanced reactivity in nucleophilic substitution reactions.

List of Similar Compounds

  • Ethyl acetate
  • Ethyl propanoate
  • Methyl butyrate
  • Isopropyl butanoate
  • Ethyl benzoate

Properties

CAS No.

97231-83-9

Molecular Formula

C9H18O5

Molecular Weight

206.24 g/mol

IUPAC Name

ethyl 2-(2-methoxyethoxymethoxy)propanoate

InChI

InChI=1S/C9H18O5/c1-4-13-9(10)8(2)14-7-12-6-5-11-3/h8H,4-7H2,1-3H3

InChI Key

ODMOPCSPIGADDA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)OCOCCOC

Origin of Product

United States

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